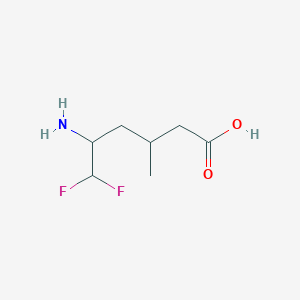

5-Amino-6,6-difluoro-3-methylhexanoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H13F2NO2 |

|---|---|

Molecular Weight |

181.18 g/mol |

IUPAC Name |

5-amino-6,6-difluoro-3-methylhexanoic acid |

InChI |

InChI=1S/C7H13F2NO2/c1-4(3-6(11)12)2-5(10)7(8)9/h4-5,7H,2-3,10H2,1H3,(H,11,12) |

InChI Key |

BJGVDOYMFFXYKA-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(C(F)F)N)CC(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Amino 6,6 Difluoro 3 Methylhexanoic Acid

Chemo- and Regioselective Synthesis of 5-Amino-6,6-difluoro-3-methylhexanoic Acid

The successful synthesis of this compound hinges on the precise control of chemical reactivity and positional selectivity. This section explores the key strategies for introducing the geminal difluoromethylene group and constructing the chiral hexanoic acid backbone.

Fluorination Strategies for Geminal Difluoromethylene Introduction

The incorporation of a gem-difluoro unit is a critical step in the synthesis. This motif can significantly influence the molecule's biological activity and pharmacokinetic properties. Several modern fluorination methods are applicable for the introduction of the CF2 group.

One prominent strategy involves the use of gem-difluoroalkenes as key building blocks. These can be accessed through various methods, including Wittig-type difluoromethylenation of a suitable aldehyde precursor. Subsequent fluorine-retentive functionalization of the gem-difluoroalkene allows for the elaboration of the rest of the carbon chain.

Another powerful approach is the deoxyfluorination of a corresponding ketone precursor using reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). The choice of fluorinating agent and reaction conditions is crucial to ensure high yields and minimize side reactions.

More recent advancements include transition-metal-catalyzed C-H fluorination and the use of nucleophilic fluorinating agents. These methods offer the potential for more direct and efficient introduction of the gem-difluoro group.

| Fluorination Strategy | Reagent/Catalyst | Precursor | Key Features |

| Deoxyfluorination | DAST, Deoxo-Fluor | Ketone | Well-established, moderate to good yields. |

| Olefination | Wittig reagents (e.g., Ph3P+CF2Br Br−) | Aldehyde | Forms a gem-difluoroalkene intermediate. |

| Nucleophilic Fluorination | Metal fluorides (e.g., AgF) | Dihalide | Requires a suitable leaving group. |

Stereoselective Approaches to the Hexanoic Acid Backbone

The construction of the 3-methylhexanoic acid backbone with the correct stereochemistry is a pivotal challenge. Asymmetric synthesis methodologies are employed to control the formation of the chiral center at the C3 position.

One common approach involves the use of chiral auxiliaries. An achiral starting material is covalently bonded to a chiral auxiliary, which directs the stereochemical outcome of a subsequent reaction, such as an alkylation to introduce the methyl group. After the desired stereocenter is set, the auxiliary is removed to yield the enantiomerically enriched product.

Catalytic asymmetric conjugate addition reactions are also highly effective. For instance, the Michael addition of an organometallic reagent to an α,β-unsaturated ester, catalyzed by a chiral transition metal complex, can establish the C3 stereocenter with high enantioselectivity.

Enantioselective Synthesis of Chiral Centers in this compound

Achieving the desired stereochemistry at both the C3 and C5 positions requires sophisticated enantioselective strategies. The relationship between these two stereocenters (syn or anti) is critical for the molecule's final biological activity.

One strategy involves a diastereoselective reaction on a substrate that already contains one of the chiral centers. For example, an enantiomerically pure intermediate with the C3 methyl group correctly configured can undergo a diastereoselective amination at the C5 position.

Alternatively, dynamic kinetic resolution can be employed, where a racemic starting material is converted into a single enantiomer of the product through the use of a chiral catalyst that selectively reacts with one enantiomer of a rapidly equilibrating intermediate.

Development of Novel Catalytic Systems for this compound Production

The development of efficient and selective catalytic systems is paramount for the large-scale and sustainable production of this compound. Both organocatalysis and transition metal catalysis have emerged as powerful tools in this endeavor.

Organocatalytic Methodologies

Organocatalysis, the use of small organic molecules as catalysts, offers a metal-free and often milder alternative to traditional metal-catalyzed reactions. Chiral organocatalysts are particularly valuable for establishing the stereocenters in the target molecule.

For instance, proline and its derivatives can catalyze asymmetric aldol or Mannich reactions, which can be key steps in building the carbon skeleton and introducing the amino functionality with high enantioselectivity. Chiral phosphoric acids and thiourea derivatives have also been successfully employed in a variety of asymmetric transformations relevant to the synthesis of fluorinated amino acids. mdpi.com

| Organocatalytic Reaction | Catalyst Type | Key Transformation |

| Asymmetric Michael Addition | Chiral Amine (e.g., Proline derivative) | Formation of C-C bond with stereocontrol. |

| Asymmetric Mannich Reaction | Chiral Phosphoric Acid | Enantioselective C-N bond formation. |

| Asymmetric Fluorination | Chiral Thiourea | Introduction of fluorine with stereocontrol. chimia.ch |

Transition Metal-Catalyzed Transformations

Transition metal catalysis provides a broad and versatile toolkit for the synthesis of complex molecules. nih.gov Catalysts based on metals such as palladium, rhodium, copper, and iridium are instrumental in key bond-forming reactions.

Palladium-catalyzed cross-coupling reactions, for example, can be used to construct the carbon backbone of the hexanoic acid. Rhodium and ruthenium catalysts are widely used for asymmetric hydrogenation reactions to set stereocenters with high enantiomeric excess.

Recent advances in transition-metal-catalyzed C-F bond formation have also opened new avenues for the introduction of the gem-difluoro group. organicreactions.orguiowa.edu These methods often proceed under mild conditions and with high functional group tolerance, making them attractive for complex syntheses.

| Transition Metal Catalyst | Reaction Type | Key Transformation |

| Palladium | Cross-Coupling (e.g., Suzuki, Heck) | Carbon-carbon bond formation. |

| Rhodium/Ruthenium | Asymmetric Hydrogenation | Stereoselective reduction of C=C or C=O bonds. |

| Copper | Hydroamination | Enantioselective addition of N-H across a C=C bond. nih.gov |

| Iridium | C-H Activation/Fluorination | Direct introduction of fluorine. uiowa.edu |

Biocatalytic Pathways for Structural Homologs of this compound

The synthesis of fluorinated amino acids, structural homologs of this compound, is increasingly benefiting from biocatalytic methods. These enzymatic approaches offer high selectivity and can be performed under mild conditions, aligning with green chemistry principles. researchgate.net While most current research focuses on simpler structures, the underlying principles can be extended to more complex molecules.

Fluorinated amino acids are valuable as they are structurally similar to their natural counterparts and can be integrated into biological systems. nih.gov The majority of these compounds are produced via chemical synthesis, but enzymatic methods are gaining traction. nih.gov For instance, the synthesis of fluorinated alanine enantiomers has been achieved using specific dehydrogenases. Alanine dehydrogenase from Vibrio proteolyticus has been utilized for the production of (R)-3-fluoroalanine from 3-fluoropyruvate, while diaminopimelate dehydrogenase from Symbiobacterium thermophilum can produce (S)-3-fluoroalanine. nih.gov

The success of these enzymatic syntheses hinges on the substrate specificity of the chosen enzyme. The alanine dehydrogenase from Vibrio proteolyticus, for example, retains over 70% substrate specificity for 3-fluoropyruvate compared to its non-fluorinated analog, pyruvate. nih.gov For a more complex target like a homolog of this compound, a key challenge would be to identify or engineer an enzyme capable of accepting a significantly larger and structurally more complex difluorinated substrate. Directed evolution of metalloenzymes has shown promise in improving yields and enantioselectivity for the synthesis of other complex amino acids like 3,3,3-trifluoroalanine, suggesting a viable path forward for producing more complex structural homologs. mdpi.com

Below is a table summarizing key enzymes used in the biocatalysis of fluorinated amino acids.

| Enzyme Name | Source Organism | Substrate | Product | Key Feature |

| Alanine Dehydrogenase | Vibrio proteolyticus | 3-Fluoropyruvate | (R)-3-Fluoroalanine | High substrate specificity for fluorinated analog nih.gov |

| Diaminopimelate Dehydrogenase | Symbiobacterium thermophilum | 3-Fluoropyruvate | (S)-3-Fluoroalanine | Enables synthesis of the (S)-enantiomer nih.gov |

| Metalloenzyme Ht-Cc552 (Evolved Variant) | Rhodothermus marinus | Ethyl 2-diazoacetate, 2,2,2-trifluoro-ethylamine | 3,3,3-Trifluoroalanine | Directed evolution improved yield and enantioselectivity mdpi.com |

Synthesis of Key Precursors and Advanced Intermediates for this compound

Construction of Difluorinated Alkyl Chains

The gem-difluoromethylene group is a key structural motif in this compound, and its efficient construction is crucial. Several synthetic strategies have been developed for introducing this moiety into organic molecules. These methods can be broadly categorized into those that use pre-difluorinated building blocks and those that involve direct fluorination. researchgate.net

One common approach involves the use of difluorocarbene, which can be generated from various precursors. (Bromodifluoromethyl)trimethylsilane (Me3SiCF2Br) is a favored reagent, as it generates difluorocarbene under mild conditions, initiated by basic activators. nih.gov This difluorocarbene can then react with a nucleophile and an electrophile in a sequential manner to assemble gem-difluorinated molecules. nih.gov For instance, the insertion of difluorocarbene into an organozinc compound, followed by coupling with an electrophile, provides a versatile route to difluorinated structures. nih.gov

Another strategy begins with inexpensive starting materials like trifluoroethanol. strath.ac.uk This method can be used to synthesize difluorinated silyl enol ethers, which are precursors for creating selectively fluorinated carbocycles through reactions like the Saegusa-Ito cyclisation. strath.ac.uk Such approaches are valuable for building complex molecular architectures containing the difluoromethylene group.

The synthesis of α,α-difluoroketones is also a critical step, as these compounds are versatile intermediates. researchgate.net These can be prepared through various methods, including direct fluorination of a carbonyl precursor or by using difluorinated building blocks in cross-coupling or radical reactions. researchgate.net The resulting α,α-difluoroketones can then be further elaborated to construct the desired alkyl chain.

A comparison of different methodologies is presented in the table below.

| Methodology | Key Reagent/Starting Material | Intermediate Product | Advantages |

| Difluorocarbene Insertion | (Bromodifluoromethyl)trimethylsilane | Fluorinated organozinc species | Mild reaction conditions, versatile nih.gov |

| Building Block Approach | Trifluoroethanol | Difluorinated silyl enol ethers | Uses inexpensive starting material strath.ac.uk |

| Direct Fluorination | α-Keto-ester | β-Fluoro-α-hydroxy esters | Catalytic and enantioselective methods available mdpi.com |

| Cross-Coupling | Bromodifluoroacetate | Difunctionalized alkenes | Allows for late-stage modification rsc.orgbohrium.com |

Stereocontrolled Formation of Amino-Substituted Carbonyl Compounds

The introduction of the amino group at the 5-position of the hexanoic acid chain with stereocontrol is a significant synthetic challenge. Modern synthetic methods offer several pathways to achieve this. Chiral α-amino ketones are important motifs in medicinal chemistry, and efficient methods for their synthesis are highly sought after. nih.gov

One advanced strategy is the direct cross-coupling of chiral amino acid chlorides with unactivated C(sp3)–H hydrocarbons, facilitated by Ni/Ir photoredox catalysis. nih.gov This method allows for the modular synthesis of a wide array of chiral amino ketones while retaining the stereochemistry of the initial amino acid. nih.gov A key aspect of this reaction is the generation of an N-acyllutidinium intermediate, which is crucial for the reaction's success under mild conditions. nih.gov

Another widely used method for forming carbon-nitrogen bonds is the aza-Michael reaction, which involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. organic-chemistry.org This reaction can be catalyzed by various agents, including ceric ammonium (B1175870) nitrate in water or solid lithium perchlorate under solvent-free conditions, to produce β-amino carbonyl compounds. organic-chemistry.org For a target like this compound, a suitable α,β-unsaturated ketone precursor could undergo a stereoselective aza-Michael addition to install the amino group at the desired position.

Furthermore, the Petasis Borono-Mannich reaction provides a highly stereocontrolled, one-step synthesis of anti-β-amino alcohols from organoboronic acids, amines, and α-hydroxy aldehydes. acs.org Although this yields an amino alcohol, the hydroxyl group can be further manipulated to achieve the desired carbonyl functionality of the final acid.

Green Chemistry Principles in this compound Synthesis

The synthesis of organofluorine compounds has traditionally involved harsh reagents and energy-intensive processes. tandfonline.comresearchgate.net However, significant progress has been made in applying green chemistry principles to fluorine chemistry to develop more environmentally benign synthetic routes. tandfonline.com

A major focus of green fluorine chemistry is the reduction or elimination of hazardous substances. Traditional fluorination methods often use reagents like antimony trifluoride (SbF3) or hydrogen fluoride (B91410) (HF), which are hazardous. tandfonline.com Newer methods aim to replace these with safer alternatives. For example, recent developments have led to a safe, cost-effective, and eco-friendly method to synthesize sulfonyl fluorides using SHC5® and potassium fluoride (KF), which produces only non-toxic salts as byproducts. sciencedaily.comeurekalert.org

The use of environmentally friendly solvents is another core principle. Water is a highly desirable solvent due to its non-toxic nature and advantageous physicochemical properties. rsc.org While fluorination was once thought to be incompatible with water, a considerable amount of research has demonstrated successful fluorination reactions in aqueous media, including electrophilic, radical, and nucleophilic fluorinations. rsc.org

Atom economy is also a key consideration. Many traditional fluorination reactions are not atom-economical. tandfonline.com The development of catalytic methods and reactions that proceed via pathways with higher atom economy is a primary goal. The aim is to design syntheses where the maximum number of atoms from the reactants are incorporated into the final product.

The table below outlines some green chemistry principles and their potential application in the synthesis of this compound.

| Green Chemistry Principle | Traditional Approach | Greener Alternative | Relevance to Synthesis |

| Safer Reagents | Use of hazardous HF or SbF3. tandfonline.com | Development of less toxic fluorinating agents (e.g., KF-based systems). sciencedaily.comeurekalert.org | Reduces handling risks and toxic waste generation during the introduction of fluorine atoms. |

| Benign Solvents | Use of volatile organic compounds (VOCs). | Performing reactions in water or under solvent-free conditions. organic-chemistry.orgrsc.org | Minimizes environmental impact and improves process safety. |

| Atom Economy | Reactions with poor atom economy, generating significant byproducts. tandfonline.com | Catalytic reactions and reaction designs that maximize incorporation of starting materials. | Reduces waste and improves the overall efficiency of the synthetic route. |

| Energy Efficiency | High-temperature reactions requiring significant energy input. | Reactions that proceed under mild or ambient conditions, possibly using photoredox catalysis. nih.gov | Lowers the energy consumption and carbon footprint of the synthesis. |

Mechanistic Investigations of Reactions Involving 5 Amino 6,6 Difluoro 3 Methylhexanoic Acid

Elucidation of Reaction Pathways

Understanding the reaction pathways of 5-Amino-6,6-difluoro-3-methylhexanoic acid is crucial for its application as a synthetic building block. Mechanistic investigations focus on the transformations of its primary functional groups—the amino and carboxylic acid moieties—and the stereochemical influence of the difluorinated carbon.

The primary amino group at the C5 position is a key site for chemical modification. Its nucleophilicity is expected to be modulated by the strong electron-withdrawing inductive effect of the adjacent geminal difluoro group. This effect can decrease the basicity of the amine compared to its non-fluorinated counterpart.

Common transformations of the amino group include acylation, alkylation, and sulfonylation. Mechanistic studies of these reactions would likely involve kinetic analysis to quantify the impact of the fluorine atoms on the reaction rate. For example, in an acylation reaction with an acyl chloride, the reaction would proceed through a standard nucleophilic addition-elimination mechanism. However, the reduced nucleophilicity of the nitrogen atom might necessitate stronger electrophiles or the use of a base to deprotonate the ammonium (B1175870) salt and increase the concentration of the free amine.

It is also noted that in certain reactions, such as fluorodecarboxylation using xenon difluoride, the presence of an amino function can inhibit the reaction, suggesting a competing reaction pathway or deactivation of the reagent by the basic amine. cdnsciencepub.comresearchgate.net

Table 1: Predicted Reactivity of the Amino Group in this compound

| Reaction Type | Reagent Example | Expected Mechanistic Pathway | Influence of Fluorine |

| Acylation | Acetyl Chloride | Nucleophilic Acyl Substitution | Decreased reaction rate due to reduced nucleophilicity of the amino group. |

| Alkylation | Methyl Iodide | Nucleophilic Substitution (SN2) | Reduced rate of reaction; potential for over-alkylation needs control. |

| Boc Protection | Di-tert-butyl dicarbonate | Nucleophilic Acyl Substitution | Standard protection protocol, may require adjusted basic conditions. |

The carboxylic acid group is another versatile handle for chemical transformations. Its reactivity is also influenced by the distant fluorine atoms. The electron-withdrawing nature of the CF2 group, transmitted through the carbon chain, is expected to increase the acidity of the carboxylic proton, lowering its pKa.

Standard derivatizations include esterification, amidation, and reduction to the corresponding alcohol.

Esterification: Fischer esterification, proceeding via acid-catalyzed nucleophilic attack of an alcohol, would be influenced by the enhanced electrophilicity of the protonated carbonyl carbon.

Amidation: Coupling reactions with amines, often mediated by activating agents like dicyclohexylcarbodiimide (B1669883) (DCC), proceed by converting the hydroxyl group into a better leaving group. The stability and reactivity of the activated intermediate could be affected by the electronic properties of the fluorinated alkyl chain. researchgate.net

Decarboxylation: More specialized reactions like fluorodecarboxylation, which replaces the carboxyl group with fluorine, have been studied for alkanoic acids. researchgate.net The mechanism often involves the initial formation of a xenon ester intermediate, followed by nucleophilic displacement by fluoride (B91410). cdnsciencepub.comcdnsciencepub.com However, as previously mentioned, the amino group in the target molecule would likely interfere with this specific transformation. researchgate.net

The compound this compound possesses stereocenters at C3 and C5. The geminal difluoro group at C6 can exert significant stereocontrol during reactions at the adjacent C5 position. This influence stems from both steric and electronic factors.

The CF2 group is sterically more demanding than a CH2 group. During a nucleophilic attack on a derivative where the C5 amine is converted into a carbonyl (e.g., an imine), the bulky difluoro group would likely direct the incoming nucleophile to the opposite face, leading to high diastereoselectivity. This is a form of substrate-controlled synthesis.

Furthermore, the C-F bonds create a local dipole that can influence the trajectory of approaching reagents through electrostatic interactions. In reactions proceeding through cationic intermediates, such as a phenonium ion rearrangement in styrenical systems, geminal difluorination plays a key role in directing the reaction pathway, a principle that could be relevant for transformations involving the C5-C6 bond. nih.govnih.gov The development of catalytic, asymmetric methods for the difluorination of alkenes has highlighted the importance of controlling the formation of such difluoromethylated stereocenters. nih.gov

Influence of Fluorine Atoms on the Chemical Reactivity of this compound

The two fluorine atoms at the C6 position are the dominant source of the unique chemical reactivity of this molecule. Their effects can be categorized into inductive and steric influences, as well as their participation in hydrogen bonding.

Fluorine's high electronegativity results in a strong electron-withdrawing inductive effect (-I effect). In this compound, this effect propagates down the carbon chain, influencing the properties of the functional groups.

Acidity and Basicity: The inductive effect significantly lowers the electron density around the carboxylic acid and amino groups. This stabilizes the carboxylate anion, making the carboxylic acid more acidic (lower pKa) than its non-fluorinated analogue. Conversely, it destabilizes the protonated amino group, making the amine less basic (lower pKa of the conjugate acid). numberanalytics.comresearchgate.net

Bond Strengths: The C-F bond is exceptionally strong, which enhances the metabolic stability of the molecule in biological systems. numberanalytics.com The inductive effect can also strengthen adjacent C-C bonds.

Steric Hindrance: While a fluorine atom is similar in size to a hydrogen atom, the C-F bond is longer than a C-H bond. wikipedia.org The gem-difluoro group (CF2) as a whole presents a greater steric profile than a methylene (B1212753) group (CH2), which can hinder reactions at adjacent positions and influence the conformational preferences of the molecule. nih.gov

Table 2: Comparison of Predicted Physicochemical Properties

| Property | 5-Amino-3-methylhexanoic acid (Non-fluorinated) | This compound | Rationale for Difference |

| Carboxylic Acid pKa | ~4.5 | < 4.5 | Inductive electron withdrawal by fluorine atoms stabilizes the carboxylate conjugate base. researchgate.net |

| Amino Group pKa (of conjugate acid) | ~10.5 | < 10.5 | Inductive electron withdrawal by fluorine atoms destabilizes the ammonium cation. researchgate.net |

| Conformational Preference | Flexible alkyl chain | More constrained due to steric bulk and gauche effects of C-F bonds. | The CF2 group can favor specific rotamers to minimize steric and dipolar repulsions. |

Hydrogen bonding plays a critical role in the structure and interactions of amino acids. The introduction of fluorine complicates these interactions. khanacademy.org

Fluorine as a Hydrogen Bond Acceptor: Organic fluorine is known to be a very weak hydrogen bond acceptor. nih.gov While the lone pairs on the fluorine atoms could theoretically interact with hydrogen bond donors like the -NH2 or -OH groups, these interactions are generally weak and less significant than those involving oxygen or nitrogen as acceptors.

Modulation of Existing Hydrogen Bonds: The primary influence of the fluorine atoms is electronic. By withdrawing electron density, they increase the acidity of the N-H protons of the amino group and the O-H proton of the carboxylic acid. This makes these groups stronger hydrogen bond donors.

Intramolecular Hydrogen Bonding: The molecule has the potential to form intramolecular hydrogen bonds between the carboxylic acid proton and the amino group's lone pair, or vice versa, leading to a cyclic conformation. The strength of this interaction would be modulated by the electronic effects of the fluorine atoms. Evidence for such intramolecular hydrogen bonds involving fluorine can sometimes be detected through NMR spectroscopy, for instance, by observing through-space couplings between protons and fluorine. nih.gov

CHF2 as a Hydrogen Bond Donor: The difluoromethyl (CHF2) group, while not present here, is known to act as a lipophilic hydrogen bond donor due to the acidity of its C-H bond. nih.gov This highlights the complex role fluorine can play in non-covalent interactions. In the case of the CF2 group in the target molecule, there is no such C-H bond, limiting its role as a donor.

These characteristics are crucial for predicting how the molecule might interact with other molecules, such as enzyme active sites or other synthetic reagents. nih.gov

Research on Stereochemical Control of this compound Remains Undisclosed

Despite a thorough review of scientific literature, specific research detailing the mechanistic investigations into the stereochemical control and chiral recognition in transformations of this compound is not publicly available.

While the field of fluorinated amino acids is an active area of research, with numerous studies focusing on the asymmetric synthesis and chiral separation of analogous compounds, information regarding the specific stereochemical properties and transformations of this compound has not been reported in the surveyed scientific databases.

General methodologies for achieving stereochemical control in the synthesis of fluorinated organic molecules often involve the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions. These techniques are frequently applied to structurally similar molecules, such as β,β-difluoro-α-amino acids and other fluorinated aliphatic chains. For instance, approaches like biomimetic enantioselective nih.govnih.gov-proton shifts and asymmetric hydrogenation have proven effective for creating stereochemically defined centers in related compounds.

Furthermore, chiral recognition studies, crucial for separating enantiomers and understanding their differential interactions with biological systems, are commonly performed using techniques like chiral chromatography or by forming diastereomeric complexes with a chiral resolving agent.

However, the application of these established principles and the resulting specific data—such as enantiomeric excess, diastereomeric ratios, or binding affinities for chiral selectors—for this compound are absent from the current body of scientific publications. The novelty of this specific compound or the proprietary nature of the research may contribute to the lack of publicly accessible information.

Consequently, a detailed discussion, including data tables and in-depth research findings on the stereochemical control and chiral recognition in transformations specifically involving this compound, cannot be provided at this time. Further research and publication in this specific area are needed to elucidate these chemical properties.

Sophisticated Spectroscopic Characterization of 5 Amino 6,6 Difluoro 3 Methylhexanoic Acid and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For a molecule with the complexity of 5-Amino-6,6-difluoro-3-methylhexanoic acid, a suite of advanced NMR experiments is required for unambiguous characterization.

Multi-dimensional NMR experiments are instrumental in deciphering the intricate network of covalent bonds and spatial relationships within a molecule. By spreading the NMR signals into two dimensions, these techniques resolve spectral overlap and reveal correlations between different nuclei.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would reveal the connectivity between the protons along the hexanoic acid backbone, for instance, connecting the signals of the protons at C2, C3, C4, and C5.

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. This would allow for the direct assignment of each proton to its corresponding carbon atom in the molecular structure.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for piecing together the molecular skeleton. For example, HMBC could show correlations from the methyl protons at C3 to the carbon atoms at C2, C3, and C4, confirming the position of the methyl group.

Rotating Frame Overhauser Effect Spectroscopy (ROESY): ROESY is used to identify protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the stereochemistry and preferred conformation of the molecule. For instance, ROESY could reveal the spatial proximity between the methyl group protons and protons on the main chain, providing insights into the molecule's three-dimensional structure.

Total Correlation Spectroscopy (TOCSY): TOCSY establishes correlations between all protons within a spin system. In the case of this compound, a TOCSY experiment could show correlations from the proton at C5 to all other protons along the carbon chain up to C2, helping to identify the entire aliphatic spin system.

A representative dataset for a related compound, 6-aminohexanoic acid, is available in the Biological Magnetic Resonance Bank under the entry bmse000394, which showcases the application of 1D ¹H and ¹³C NMR, as well as 2D TOCSY, HSQC, and HMBC experiments for complete spectral assignment. bmrb.io

The presence of two fluorine atoms at the C6 position makes ¹⁹F NMR an exceptionally valuable tool for studying this compound. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR detection. ucla.edu The chemical shift of ¹⁹F is highly sensitive to its local electronic environment, providing detailed information about molecular conformation and intermolecular interactions. ucla.edursc.org

In molecules with a difluoromethyl group, the two fluorine atoms can be chemically equivalent or non-equivalent depending on the molecular symmetry. In a chiral molecule like this compound, the two fluorine atoms are diastereotopic and are expected to have different chemical shifts, appearing as a pair of doublets due to geminal ¹⁹F-¹⁹F coupling. The magnitude of this coupling constant and the difference in their chemical shifts can provide insights into the rotational preferences around the C5-C6 bond. Studies on other difluorinated compounds have demonstrated the power of ¹⁹F NMR in conformational analysis. For instance, in 4,4-difluoroproline, the difference in the chemical shifts of the two fluorine atoms was found to be a sensitive probe of the proline ring pucker and the cis-trans isomerism of the preceding amide bond. researchgate.netacs.org

Solid-State NMR (SSNMR) provides valuable information about the structure, packing, and dynamics of molecules in the solid phase. europeanpharmaceuticalreview.com Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, SSNMR spectra are influenced by these interactions, which can provide detailed structural information. europeanpharmaceuticalreview.com

For this compound, SSNMR could be used to:

Characterize the crystalline form of the compound.

Determine the conformation of the molecule in the solid state.

Study intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

¹³C and ¹⁵N Cross-Polarization Magic-Angle Spinning (CP-MAS) are common SSNMR techniques that can provide high-resolution spectra of solid samples. Furthermore, ¹⁹F SSNMR could offer insights into the local environment of the difluoromethyl group within the crystal lattice. europeanpharmaceuticalreview.com Research on other pharmaceutical solids has shown the capability of SSNMR to study the interactions between amino acids and polymer matrices, which is relevant for understanding the behavior of drug formulations. nih.gov

High-Resolution Mass Spectrometry-Based Structural Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns to elucidate its structure.

In mass spectrometry, molecules are ionized and then fragmented. The pattern of fragmentation is characteristic of the molecular structure and can be used to identify the compound and its substructures. Collision-Induced Dissociation (CID) is a common technique used to fragment ions in the mass spectrometer. nih.govresearchgate.net

For this compound, common fragmentation pathways in positive ion mode would likely involve:

Loss of water (H₂O) from the carboxylic acid group.

Loss of ammonia (B1221849) (NH₃) from the amino group.

Decarboxylation (loss of CO₂) from the carboxylic acid group.

Cleavage of the carbon-carbon bonds in the hexanoic acid chain.

A plausible fragmentation pathway for the protonated molecule [M+H]⁺ of this compound could be initiated by the loss of small neutral molecules like H₂O or NH₃, followed by cleavages of the carbon backbone. The high-resolution measurement of the m/z values of the fragment ions allows for the determination of their elemental compositions, which is crucial for proposing and verifying fragmentation mechanisms.

Isotopic labeling, where one or more atoms in a molecule are replaced by their heavier isotopes (e.g., ²H, ¹³C, ¹⁵N), is a powerful technique for elucidating reaction mechanisms and metabolic pathways. chempep.com In mass spectrometry, the mass shift of the parent ion and its fragment ions upon isotopic labeling provides direct evidence for the involvement of the labeled atoms in specific fragmentation reactions. oup.com

For instance, to confirm the loss of the carboxylic acid group during fragmentation, one could synthesize this compound with a ¹³C label at the carboxyl carbon. In the mass spectrum, the fragment ion resulting from the loss of CO₂ would show a mass difference corresponding to ¹³CO₂ instead of ¹²CO₂, confirming the proposed fragmentation. Similarly, labeling the nitrogen atom with ¹⁵N would help to trace the fate of the amino group during fragmentation.

Isotopic labeling is also extensively used in NMR spectroscopy to simplify complex spectra and to study molecular dynamics. While no specific isotopic labeling studies for this compound have been reported, the general principles of this technique are well-established and widely applied in the characterization of organic molecules. nih.gov

Vibrational Spectroscopy for Conformational and Intermolecular Interaction Analysis

Vibrational spectroscopy is a powerful tool for investigating the structure and dynamics of molecules. figshare.com By analyzing the vibrational modes of a molecule, detailed information about its conformation and the non-covalent interactions it engages in can be obtained. nih.govyale.eduacs.orgresearchgate.net

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. youtube.com The resulting spectrum provides a unique fingerprint of the molecule, with specific peaks corresponding to the vibrations of different functional groups. nih.govoup.comlongdom.org For this compound, the FTIR spectrum is expected to exhibit characteristic bands for its amino, carboxylic acid, methyl, and difluoromethylene groups.

The analysis of the amide I and amide II bands, arising from the vibrations of the amino acid backbone, is particularly informative for determining the secondary structure of peptides and proteins. nih.govnih.gov While this is more relevant for peptide derivatives of the title compound, the positions of the N-H stretching and bending vibrations can provide insights into the hydrogen bonding environment of the amino group. Similarly, the O-H and C=O stretching vibrations of the carboxylic acid group are sensitive to hydrogen bonding and can indicate the formation of dimers or other intermolecular aggregates. diva-portal.orgresearchgate.net

The C-F stretching vibrations of the difluoromethylene group are expected to appear as strong absorptions in the region of 1100-1000 cm⁻¹. The exact position of these bands can be influenced by the local conformation and electrostatic environment.

Hypothetical FTIR Data for this compound:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400-3200 | N-H Stretch (asymmetric & symmetric) | Amino (NH₂) |

| 3300-2500 | O-H Stretch | Carboxylic Acid (COOH) |

| 2960-2850 | C-H Stretch | Alkyl Chain, Methyl |

| 1710-1680 | C=O Stretch | Carboxylic Acid (COOH) |

| 1640-1550 | N-H Bend | Amino (NH₂) |

| 1470-1430 | C-H Bend | Alkyl Chain |

| 1380-1370 | C-H Bend (symmetric) | Methyl (CH₃) |

| 1100-1000 | C-F Stretch (asymmetric & symmetric) | Difluoromethylene (CF₂) |

This data is predictive and based on characteristic vibrational frequencies of similar functional groups.

Conformational changes in the molecule, such as rotations around the C-C bonds of the hexanoic acid backbone, would lead to shifts in the positions and intensities of these vibrational bands. By studying these changes as a function of temperature or solvent, the conformational landscape of the molecule can be explored. nih.gov

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of light. nih.gov While FTIR is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. This often results in different vibrational modes being active or more intense in the two techniques. For instance, the symmetric vibrations of non-polar groups often give rise to strong Raman signals.

The Raman spectrum of this compound would also be expected to show characteristic bands for the amino, carboxylic acid, methyl, and difluoromethylene groups. The C-H and C-C backbone vibrations are typically prominent in Raman spectra of amino acids.

Surface-Enhanced Raman Scattering (SERS) is a technique that can dramatically enhance the Raman signal of molecules adsorbed onto or very close to a nanostructured metal surface, typically silver or gold. nih.govresearchgate.net This enhancement allows for the detection of very low concentrations of analytes. The SERS spectrum can also provide information about the orientation of the molecule on the surface, as the enhancement is greatest for vibrational modes that are perpendicular to the surface. nih.gov For this compound, SERS could be used to study its interaction with metal surfaces, with the relative intensities of the amino, carboxylate, and C-F vibrational modes indicating which part of the molecule is closest to the surface. researchgate.net

Hypothetical Raman Data for this compound:

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

| 3000-2850 | C-H Stretch | Alkyl Chain, Methyl |

| 1650-1550 | N-H Bend | Amino (NH₂) |

| 1450-1400 | CH₂ Scissoring | Alkyl Chain |

| 1350-1250 | CH₂ Wagging | Alkyl Chain |

| 1100-1000 | C-F Stretch (symmetric) | Difluoromethylene (CF₂) |

| 900-800 | C-C Stretch | Backbone |

This data is predictive and based on characteristic Raman shifts of similar functional groups.

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. mtoz-biolabs.comlibretexts.org It measures the differential absorption of left and right circularly polarized light. royalsocietypublishing.orgnih.gov Since this compound possesses a chiral center at the C3 position (due to the methyl group), it is expected to be optically active and thus exhibit a CD spectrum.

The CD spectrum of a chiral molecule is highly sensitive to its stereochemistry and conformation. mtoz-biolabs.comresearchgate.net The sign and magnitude of the CD signals (Cotton effects) can be used to determine the absolute configuration of a chiral center, often by comparison with the spectra of known compounds or with theoretical calculations. researchgate.net

For this compound, the CD spectrum would likely be dominated by the electronic transitions of the carboxylic acid chromophore in the far-UV region (around 200-240 nm). The conformation of the molecule, particularly the spatial arrangement of the functional groups around the chiral center, will significantly influence the observed CD spectrum. nih.govau.dk By studying the CD spectrum under different conditions (e.g., pH, solvent polarity), information about the conformational preferences of the molecule can be obtained. researchgate.net

Hypothetical CD Spectral Data for an Enantiomer of this compound:

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Electronic Transition |

| ~210 | Positive or Negative | n → π* of COOH |

This data is predictive and illustrates the expected region for the primary Cotton effect. The sign of the ellipticity would be opposite for the two enantiomers.

Computational and Theoretical Studies of 5 Amino 6,6 Difluoro 3 Methylhexanoic Acid

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations are at the heart of modern computational chemistry, providing a detailed description of the electronic structure of molecules. For a molecule such as 5-Amino-6,6-difluoro-3-methylhexanoic acid, methods like Density Functional Theory (DFT) and ab initio calculations would be instrumental in understanding its fundamental properties.

Prediction of Electronic Structure and Spectroscopic Properties

DFT and ab initio methods can be employed to predict the optimized molecular geometry of this compound, determining bond lengths, bond angles, and dihedral angles. These calculations would also yield key electronic properties such as the dipole moment and polarizability, which are crucial for understanding the molecule's interaction with its environment.

Furthermore, these computational approaches can simulate various spectroscopic properties. For instance, vibrational frequencies can be calculated and correlated with experimental infrared (IR) and Raman spectra to aid in the structural characterization of the molecule. Similarly, predictions of Nuclear Magnetic Resonance (NMR) chemical shifts and electronic transitions (UV-Vis spectra) can be made, providing a theoretical basis for experimental observations.

Table 1: Hypothetical Spectroscopic Data for this compound (Note: This table is illustrative and represents the type of data that would be generated from quantum chemical calculations; the values are not based on actual published research.)

| Spectroscopic Property | Predicted Value | Computational Method |

|---|---|---|

| IR Frequency (C=O stretch) | ~1720 cm-1 | DFT (B3LYP/6-31G*) |

| 1H NMR Chemical Shift (CH3) | ~0.9 ppm | GIAO-DFT |

| 13C NMR Chemical Shift (COOH) | ~175 ppm | GIAO-DFT |

| UV-Vis λmax | ~210 nm | TD-DFT |

Analysis of Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a pivotal role in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

For this compound, computational analysis would reveal the spatial distribution of the HOMO and LUMO, identifying the regions of the molecule most likely to be involved in chemical reactions.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: This table is illustrative and represents the type of data that would be generated from quantum chemical calculations; the values are not based on actual published research.)

| Orbital | Energy (eV) | Computational Method |

|---|---|---|

| HOMO | -6.5 | DFT (B3LYP/6-31G) |

| LUMO | -0.8 | DFT (B3LYP/6-31G) |

| HOMO-LUMO Gap | 5.7 | DFT (B3LYP/6-31G*) |

Reaction Pathway Modeling and Transition State Analysis

Theoretical calculations are invaluable for mapping out potential reaction pathways and understanding reaction mechanisms. By modeling the interaction of this compound with other reactants, it is possible to locate transition states—the high-energy structures that connect reactants and products. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. This type of analysis would be crucial for predicting the reactivity and synthetic accessibility of this compound.

Conformational Analysis and Energy Landscape Mapping

The flexibility of the hexanoic acid chain in this compound means that the molecule can adopt numerous conformations. Understanding the relative energies of these conformations and the barriers to interconversion is essential for a complete picture of its behavior.

Exploration of Stable Conformations

A systematic conformational search would be performed to identify the low-energy, stable conformations of this compound. This involves rotating the single bonds in the molecule and calculating the energy of the resulting structures. The results of such a search would reveal the preferred three-dimensional shapes of the molecule, which can have a significant impact on its biological activity and physical properties.

Rotational Barriers and Conformational Dynamics

Beyond identifying stable conformations, computational methods can be used to calculate the energy barriers for rotation around specific bonds. This information provides insight into the flexibility of the molecule and the timescales of conformational changes. For example, the rotational barrier around the C3-C4 bond would influence the relative orientation of the methyl and difluoroaminoethyl groups. Understanding these dynamics is important for predicting how the molecule might interact with a biological target, such as an enzyme's active site.

Molecular Dynamics (MD) Simulations for Solvation and Interaction Studies

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the behavior of molecules at an atomic level. For a non-standard amino acid like this compound, MD simulations can provide critical insights into its solvation properties and its interactions with biological macromolecules. Such studies are predicated on the development of accurate force field parameters that describe the intramolecular and intermolecular forces governing the molecule's dynamics.

The parameterization for this unique molecule, which is not included in standard biomolecular force fields like CHARMM or AMBER, would involve a systematic process. nih.govresearchgate.net This process typically begins with quantum mechanical (QM) calculations to determine the partial atomic charges, bond lengths, bond angles, and dihedral angles of the molecule. biorxiv.org For the difluoroalkyl group, special attention would be given to accurately representing its electrostatic potential and polarizability, as fluorine atoms can significantly influence local electronic environments. acs.org

Once parameterized, MD simulations can be performed to study the solvation of this compound in an explicit solvent, most commonly water. These simulations can reveal the structure and dynamics of the hydration shell around the molecule. Key analyses would include the calculation of radial distribution functions (RDFs) for water molecules around the amino, carboxylic, and difluoromethyl groups. It is expected that the difluoromethyl group would exhibit hydrophobic characteristics, influencing the local water structure. ncn.gov.pl The presence of fluorine can also affect the hydrogen bonding network of water in its vicinity. acs.org

Furthermore, MD simulations can be employed to model the interaction of this compound with a target protein or receptor. By placing the molecule in the binding site of a receptor, the simulation can elucidate the key intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and van der Waals contacts, that contribute to binding affinity and specificity. The fluorine atoms, with their high electronegativity, can participate in favorable interactions with electropositive regions of the binding pocket. chemistryviews.org

A hypothetical MD simulation setup for studying the solvation of this compound is summarized in the table below.

| Simulation Parameter | Value/Description |

| Force Field | CHARMM36 with custom parameters |

| Solvent Model | TIP3P Water |

| System Size | ~5000 water molecules |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

These simulations would provide a detailed picture of how this compound interacts with its aqueous environment and potential biological targets, guiding further experimental studies.

Prediction of Acidity/Basicity and Tautomeric Equilibria

Computational chemistry provides robust methods for predicting the physicochemical properties of molecules, including their acidity/basicity (pKa values) and tautomeric equilibria. For this compound, these properties are crucial for understanding its behavior in different pH environments, such as those found in biological systems.

The pKa values of the amino and carboxylic acid groups can be predicted using various computational approaches, often involving quantum mechanical calculations combined with a continuum solvent model. The presence of the electron-withdrawing difluoromethyl group is expected to have a significant impact on the acidity of both the carboxylic acid and the protonated amine. The inductive effect of the fluorine atoms will likely lower the pKa of the carboxylic acid, making it a stronger acid than its non-fluorinated counterpart. mdpi.com Similarly, the basicity of the amino group is expected to be reduced, resulting in a lower pKa for its conjugate acid. yuntsg.comnih.gov The magnitude of this effect would depend on the distance between the fluorine atoms and the ionizable groups.

A table of predicted pKa values, based on general trends for fluoroalkyl-substituted amines and carboxylic acids, is presented below. researchgate.netnih.gov

| Ionizable Group | Predicted pKa |

| Carboxylic Acid | 4.0 - 4.5 |

| Amino Group | 9.5 - 10.0 |

Like other amino acids, this compound can exist in different tautomeric forms, primarily the neutral form and the zwitterionic form. wikipedia.org The equilibrium between these tautomers is highly dependent on the solvent environment. acs.org In the gas phase, the neutral form is generally more stable. However, in polar solvents like water, the zwitterionic form is significantly stabilized by favorable interactions between the charged groups and the solvent molecules.

The relative energies of these tautomers can be calculated using high-level quantum mechanical methods. These calculations would provide a quantitative measure of the tautomeric preference in different environments.

| Tautomer | Relative Energy (Gas Phase) | Relative Energy (Aqueous) |

| Neutral | 0 kcal/mol (most stable) | +10 to +15 kcal/mol |

| Zwitterionic | +20 to +25 kcal/mol | 0 kcal/mol (most stable) |

Understanding the pKa values and tautomeric preferences of this compound is essential for predicting its charge state and dominant form under physiological conditions, which in turn governs its interactions with biological targets.

Mechanistic Biological Interactions of 5 Amino 6,6 Difluoro 3 Methylhexanoic Acid and Its Analogues

Enzyme Substrate Analogues and Inhibitor Design Principles

Enzyme inhibitors are crucial tools in biochemistry and pharmacology, and their design is often guided by the principle of mimicking the substrate or the transition state of an enzymatic reaction. Fluorinated compounds, such as 5-Amino-6,6-difluoro-3-methylhexanoic acid, are of particular interest in this regard due to the unique electronic properties conferred by the fluorine atoms.

The interaction of a substrate analogue with an enzyme's active site is a highly specific process governed by a variety of non-covalent interactions, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. For this compound, its structural similarity to GABA, a major inhibitory neurotransmitter, suggests that it may be recognized by GABA-metabolizing enzymes, such as GABA aminotransferase (GABA-AT). nih.gov

The key structural features of this compound that would be involved in molecular recognition include:

The Amino Group: This positively charged group at physiological pH is crucial for recognition by enzymes that bind amino acids. It can form salt bridges with negatively charged residues like aspartate or glutamate (B1630785) in the active site.

The Carboxylate Group: This negatively charged group can interact with positively charged residues such as arginine or lysine (B10760008), or with metal ions that may be present in the active site.

The Alkyl Chain with a Methyl Group: The hydrophobic backbone of the molecule, including the methyl group at the 3-position, can engage in hydrophobic interactions with nonpolar pockets within the enzyme's active site. The methyl group can also introduce steric constraints that influence the binding orientation.

The Gem-Difluoro Group: The two fluorine atoms at the 6-position significantly alter the electronic properties of the molecule. The high electronegativity of fluorine creates a strong dipole moment and can influence the acidity of neighboring protons. This group can participate in electrostatic interactions and may form hydrogen bonds with suitable donors in the active site. nih.gov

| Structural Feature | Potential Interaction with Enzyme Active Site |

| Amino Group (-NH2) | Electrostatic interactions (salt bridges) with acidic residues (e.g., Asp, Glu). |

| Carboxylate Group (-COOH) | Electrostatic interactions with basic residues (e.g., Arg, Lys) or metal ions. |

| Methyl Group (-CH3) | Hydrophobic interactions with nonpolar pockets. |

| Gem-Difluoro Group (-CF2) | Electrostatic interactions, potential for hydrogen bonding. |

Fluorinated substrate analogues can act as enzyme inhibitors through various mechanisms, including competitive inhibition and mechanism-based inactivation (suicide inhibition). For this compound, its potential as an inhibitor of GABA-AT is of significant interest. GABA-AT is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme responsible for the degradation of GABA. nih.gov

Mechanism-based inactivation of GABA-AT by fluorinated analogues often involves the formation of a reactive intermediate that covalently modifies the enzyme, leading to its irreversible inhibition. researchgate.netnorthwestern.edu While the specific mechanism for this compound has not been elucidated, a plausible hypothesis can be drawn from studies of other fluorinated GABA analogues. The presence of the gem-difluoro group at the 6-position could facilitate the elimination of a fluoride (B91410) ion upon enzymatic processing, generating a reactive Michael acceptor. This electrophilic species could then be attacked by a nucleophilic residue in the active site of GABA-AT, such as a lysine or cysteine, resulting in covalent and irreversible inhibition of the enzyme. researchgate.netnorthwestern.edu

The introduction of fluorine atoms into a molecule can have profound effects on its interaction with an enzyme. The gem-difluoro group in this compound can influence its binding affinity and inhibitory potency in several ways:

Conformational Effects: The presence of fluorine can alter the preferred conformation of the molecule. The gauche effect, an electrostatic interaction between the C-F bond and the ammonium (B1175870) group of GABA analogues, can favor specific folded conformations in solution. nih.gov This pre-organization of the ligand into a bioactive conformation can reduce the entropic penalty of binding, leading to higher affinity. The gem-difluoro group can also induce significant changes in the backbone conformation of molecules, which can be a key factor in their biological activity. nih.govrsc.orgresearchgate.net

Electronic Effects: The strong electron-withdrawing nature of the fluorine atoms can polarize the C-F bond and influence the acidity of adjacent C-H bonds. This can affect the pKa of the amino group and the reactivity of the molecule within the enzyme's active site.

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with the enzyme active site that are not possible with hydrogen. These can include orthogonal multipolar C–F···C=O interactions and hydrogen bonds to amide protons. These interactions can contribute to a higher binding affinity of the fluorinated analogue compared to its non-fluorinated counterpart.

Receptor Binding Mechanism Studies

In addition to interacting with enzymes, GABA analogues can also bind to GABA receptors, which are the primary targets of the neurotransmitter GABA in the central nervous system. There are two main classes of GABA receptors: GABA-A receptors, which are ligand-gated ion channels, and GABA-B receptors, which are G-protein coupled receptors. wikipedia.org

The binding of this compound to GABA receptors would be dictated by its ability to adopt a conformation that complements the receptor's binding pocket. The amino and carboxylate groups are expected to be the primary pharmacophoric features that interact with key residues in the binding site, mimicking the binding of GABA itself.

Molecular modeling and structure-activity relationship (SAR) studies of other GABA analogues have provided insights into the binding modes at GABA receptors. researchgate.net For GABA-A receptors, the binding pocket is located at the interface of different subunits. mdpi.com The binding of agonists is thought to induce a conformational change that opens the chloride ion channel. wikipedia.org

The presence of the gem-difluoro and methyl groups in this compound would likely modulate its affinity and selectivity for different GABA receptor subtypes. The fluorine atoms could engage in specific interactions with the receptor, while the methyl group could provide additional hydrophobic contacts or introduce steric hindrance that favors binding to certain receptor isoforms. st-andrews.ac.ukresearchgate.net

| GABA Receptor Subtype | Potential Interaction Profile of this compound |

| GABA-A | Potential for subtype-selective binding due to the unique substitution pattern. The gem-difluoro group may influence the kinetics of channel gating. |

| GABA-B | The flexibility of the hexanoic acid chain, influenced by the substituents, would be critical for adopting the correct conformation to bind the Venus flytrap domain of the GABA-B receptor. |

The presence of a chiral center at the 3-position (due to the methyl group) in this compound means that it exists as two enantiomers (R and S). It is well-established that biological systems, including enzymes and receptors, are chiral and often exhibit a high degree of stereoselectivity in their interactions with small molecules.

Studies on other 3-substituted GABA analogues have demonstrated significant differences in the biological activity of their enantiomers. For instance, the S(+) enantiomer of 3-isobutyl GABA is a potent anticonvulsant and binds with high affinity to a specific site in the brain, while the R(-) enantiomer is much less active. nih.gov Similarly, the enantiomers of homo-beta-proline, a cyclic GABA analogue, show opposite stereoselectivity for GABA-A and GABA-B receptors. acs.org

Therefore, it is highly probable that the R and S enantiomers of this compound will exhibit different affinities and functional activities at both GABA-metabolizing enzymes and GABA receptors. The precise stereochemical requirements for optimal binding would depend on the specific topology of the active site or binding pocket. Determining the stereoselectivity of these interactions is a crucial step in understanding the full pharmacological profile of this compound.

Development of this compound as a Biochemical Probe

While direct studies detailing the use of this compound as a biochemical probe are not extensively documented in publicly available literature, the principles guiding the application of fluorinated amino acids in this context are well-established. The gem-difluoroalkyl motif, in particular, offers unique features for probing biological systems.

Elucidation of Biological Pathways

Fluorinated amino acids can be designed as mechanism-based inhibitors or probes to elucidate enzymatic pathways. The presence of the difluoromethyl group in analogues of this compound can serve as a stable mimic of a transition state or a reactive intermediate in an enzyme-catalyzed reaction. For instance, if the parent non-fluorinated compound is a substrate for an enzyme, the difluorinated analogue can act as a competitive inhibitor, allowing for the isolation and characterization of the enzyme-substrate complex.

Moreover, the ¹⁹F nucleus possesses a nuclear spin of ½ and is highly sensitive in Nuclear Magnetic Resonance (NMR) spectroscopy. This property allows for the use of ¹⁹F NMR to monitor the interaction of a probe containing this compound or its analogues with its biological target in a complex biological milieu, providing insights into binding events and conformational changes without the need for radioactive labeling.

Use in Proteomic Studies

In the field of proteomics, fluorinated compounds have found application in activity-based protein profiling (ABPP). nih.gov ABPP is a powerful chemical proteomic strategy for identifying and characterizing enzyme activities in complex biological systems. nih.gov Probes used in ABPP typically contain a reactive group (a "warhead") that forms a covalent bond with the active site of an enzyme.

While this compound itself is not a classic reactive warhead, it can be incorporated into larger molecules designed as activity-based probes. The difluoromethyl group can enhance the electrophilicity of an adjacent carbonyl group, making it a target for nucleophilic attack by active site residues of certain enzymes, such as serine proteases or cysteine proteases. The stability of the resulting covalent adduct allows for the subsequent identification of the labeled protein by mass spectrometry.

The table below illustrates the potential components of an activity-based probe incorporating a difluorinated amino acid analogue.

| Probe Component | Function | Example Moiety |

| Binding Group | Provides specificity for a target enzyme or protein family. | A peptide sequence or a small molecule scaffold. |

| Reactive Group | Forms a covalent bond with the active site of the target. | A difluoromethylketone or a related electrophilic trap. |

| Reporter Tag | Enables detection and identification of the labeled protein. | A fluorophore, a biotin (B1667282) tag, or a clickable alkyne/azide. |

Incorporation of this compound into Peptidomimetics and Non-Natural Peptides

The incorporation of non-natural amino acids like this compound into peptides is a key strategy in the development of peptidomimetics with improved therapeutic properties. thieme.de Peptidomimetics are compounds that mimic the structure and function of natural peptides but exhibit enhanced stability, bioavailability, and receptor selectivity. thieme.de

Influence on Peptide Conformation and Stability

The introduction of a gem-difluoro group can significantly influence the local and global conformation of a peptide. The strong gauche effect associated with the C-F bond can lead to a preference for specific dihedral angles, thereby restricting the conformational flexibility of the peptide backbone. nih.gov This conformational constraint can pre-organize the peptide into a bioactive conformation, leading to enhanced binding affinity for its target receptor.

Furthermore, the C-F bond is significantly stronger than a C-H bond, making peptides containing fluorinated amino acids more resistant to enzymatic degradation by proteases. This increased metabolic stability is a crucial factor in improving the in vivo efficacy of peptide-based drugs.

The following table summarizes the general effects of incorporating difluorinated amino acids into peptide structures.

| Property | Influence of Difluorination | Rationale |

| Conformational Flexibility | Decreased | Stereoelectronic effects of the C-F bonds restrict bond rotation. |

| Proteolytic Stability | Increased | The strong C-F bond can hinder enzymatic cleavage of adjacent peptide bonds. |

| Hydrophobicity | Increased | Fluorine is more hydrophobic than hydrogen, which can affect solubility and membrane permeability. |

| Binding Affinity | Can be increased | Pre-organization of the peptide into a bioactive conformation can enhance receptor binding. |

Modulation of Biological Activity through Stereochemical Control

The biological activity of peptides is highly dependent on their three-dimensional structure, and therefore, the stereochemistry of their constituent amino acids is critical. nih.gov this compound possesses two stereocenters, at the C3 and C5 positions, leading to the possibility of four different stereoisomers ((3R,5R), (3S,5S), (3R,5S), and (3S,5R)).

The precise spatial arrangement of the amino, carboxyl, methyl, and difluoromethyl groups will determine how a peptide containing this amino acid interacts with its biological target. The synthesis of stereochemically pure isomers of this compound is therefore essential for structure-activity relationship (SAR) studies. By systematically incorporating each stereoisomer into a peptide sequence, researchers can probe the specific conformational requirements for biological activity and optimize the potency and selectivity of the resulting peptidomimetic.

For example, the orientation of the difluoromethyl group can influence interactions with specific pockets in a receptor binding site, while the stereochemistry at the C3 position will affect the local backbone conformation. This fine-tuning of the peptide's three-dimensional structure through stereochemical control is a powerful strategy for designing novel therapeutics with tailored biological activities.

Development of Analogues and Derivatives of 5 Amino 6,6 Difluoro 3 Methylhexanoic Acid

Design Strategies for Modified Structures

Isosteric replacement involves substituting an atom or a group of atoms with another that possesses similar physical and electronic properties. This strategy is employed to improve potency, alter metabolic stability, or reduce toxicity while retaining the essential binding interactions. For derivatives of 5-Amino-6,6-difluoro-3-methylhexanoic acid, a notable isosteric replacement is the difluoromethylene group (CF2) at the 6-position, which can act as a mimic of other functional groups. For instance, the CF2 group is often considered a bioisostere of an ether oxygen or a ketone, and in the context of amino acids, it can serve as a non-oxidizable mimic of the sulfur atom in methionine. clockss.org The development of 5,5-difluoronorleucine as an oxidation-resistant substitute for methionine in biologically active peptides showcases this principle effectively. clockss.org

Another avenue for isosteric replacement in this molecule is the carboxylic acid moiety. This group is crucial for binding to many biological targets but can also impart undesirable properties like poor membrane permeability. Replacing the carboxylic acid with other acidic functional groups, such as tetrazoles or phosphonic acids, can maintain the necessary acidic character for target interaction while potentially improving pharmacokinetic profiles. nih.gov

| Original Group | Potential Isosteric Replacement | Rationale for Replacement |

| Carboxylic Acid (-COOH) | Tetrazole | Maintain acidic pKa, increase metabolic stability, improve oral bioavailability. |

| Carboxylic Acid (-COOH) | Phosphonic Acid (-PO(OH)2) | Mimic carboxylate binding, potentially enhance target affinity. nih.gov |

| Sulfur (in Methionine) | Difluoromethylene (-CF2-) | Prevent oxidation, increase metabolic stability while mimicking the size and electronics of the thioether. clockss.org |

Modifications to the side chains of this compound offer a broad scope for exploring structure-activity relationships. The methyl group at the 3-position is a primary target for such modifications. Varying the size and nature of this alkyl group can influence the molecule's conformation and its fit within a binding pocket. Strategies could involve:

Homologation: Extending the methyl group to ethyl, propyl, or larger alkyl chains to probe for additional hydrophobic interactions.

Introduction of Functionality: Replacing the methyl group with functionalized moieties, such as hydroxyl, methoxy, or small aromatic rings, to introduce new hydrogen bonding or π-stacking interactions. nih.gov

To enhance potency and selectivity, the conformational flexibility of a linear molecule like this compound can be reduced through cyclization. Creating constrained analogues helps to lock the molecule into a specific, biologically active conformation, which can lead to a more favorable binding entropy.

Strategies for creating constrained analogues include:

Backbone Cyclization: Incorporating the amino acid into a larger ring structure, often a peptide, and then cyclizing it head-to-tail (amide bond formation) or through side-chain linkages. The formation of cyclic disulfide peptides is one such strategy used to induce bioactive conformations. bohrium.com

Formation of Bicyclic Structures: Creating rigid, fused ring systems that incorporate the core scaffold. For example, derivatives of 2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid serve as potent and selective antagonists by rigidly constraining the pharmacophore. nih.gov This approach reduces the number of accessible conformations, leading to higher affinity for the intended target.

Structure-Activity Relationship (SAR) Studies at a Molecular Level

SAR studies are fundamental to understanding how specific structural features of a molecule contribute to its biological effects. By synthesizing a series of related compounds and evaluating their activity, researchers can build a comprehensive model of the pharmacophore.

Systematic structural modifications allow for the direct correlation of chemical changes with biological outcomes. For analogues of this compound, an SAR study might investigate how substitutions at the 3-position affect inhibitory activity against a target enzyme. The study of 6-aryl-2-picolinic acid herbicides, for instance, revealed that the position of substituents on an aryl ring significantly impacted inhibitory activity, with substitutions at the 2 and 4 positions being more favorable than at the 3 position. mdpi.com A similar approach can be applied to the core structure of the target compound.

A hypothetical SAR table for analogues might look as follows, assuming an inhibitory function:

| Compound ID | Modification at C3 | Rationale | Hypothetical IC50 (nM) |

| Parent | -CH3 | Baseline compound | 150 |

| Analogue 1 | -H | Remove steric bulk | 500 |

| Analogue 2 | -CH2CH3 | Increase hydrophobic interaction | 85 |

| Analogue 3 | -CH(CH3)2 | Optimize fit in hydrophobic pocket | 40 |

| Analogue 4 | -CH2OH | Introduce hydrogen bonding | 220 |

| Analogue 5 | -Phenyl | Explore aromatic interactions | 350 |

This data would suggest that a moderately sized, hydrophobic group at the C3 position is optimal for activity.

This compound possesses two stereocenters, at positions C3 and C5. This gives rise to four possible stereoisomers: (3R,5R), (3S,5S), (3R,5S), and (3S,5R). Biological systems, being chiral themselves, often exhibit a high degree of stereoselectivity, meaning that one stereoisomer may be significantly more active than the others.

Therefore, the exploration of enantiomeric and diastereomeric purity is critical. Asymmetric synthesis methods are employed to produce each stereoisomer in high purity, allowing for the individual assessment of their biological activity. mdpi.comnih.gov The pharmacological profiles of different isomers can vary dramatically in terms of both potency (affinity for the target) and efficacy (the biological response elicited). It is common for the desired activity to reside in a single isomer, while the others may be inactive or even produce off-target effects.

A study of these isomers could yield results such as the following:

| Stereoisomer | Hypothetical Target Affinity (Ki, nM) | Rationale for Activity Difference |

| (3R, 5S) | 25 | Optimal orientation of amino, carboxyl, and methyl groups for binding. |

| (3S, 5R) | 3,500 | Sub-optimal orientation leads to steric clashes or loss of key interactions. |

| (3R, 5R) | 800 | Incorrect geometry at one center reduces binding affinity. |

| (3S, 5S) | 950 | Incorrect geometry at one center reduces binding affinity. |

Such findings underscore the importance of stereochemical control in the design and development of analogues of this compound. mdpi.com

Synthesis and Characterization of Stereoisomers

The synthesis and characterization of stereoisomers of this compound are critical for understanding their distinct pharmacological and toxicological profiles. Due to the presence of multiple chiral centers, this compound can exist in various stereoisomeric forms, each potentially exhibiting unique biological activities. The development of stereoselective synthetic routes and robust analytical methods for their separation and characterization is a key area of research.

Comparative Studies of Stereoisomeric Forms

Comparative studies of the isolated stereoisomers are essential to elucidate the structure-activity relationship. The biological activity of each stereoisomer is assessed through a variety of in vitro and in vivo assays. These studies often reveal that one stereoisomer is significantly more potent or has a different pharmacological profile than the others. This stereoselectivity is a common phenomenon in drug action and arises from the specific three-dimensional interactions between the chiral drug molecule and its biological target, such as an enzyme or a receptor.

For instance, the inhibitory activity of each stereoisomer against a target enzyme would be determined by measuring their respective IC50 values. Similarly, their binding affinities to a specific receptor could be quantified. Such comparative data is crucial for selecting the most promising stereoisomer for further development as a therapeutic agent.

Table 2: Illustrative Comparative Biological Activity of Stereoisomers

| Stereoisomer | Target Enzyme Inhibition (IC50, nM) | Receptor Binding Affinity (Ki, nM) |

| (3R, 5S) | 15 | 25 |

| (3S, 5R) | 580 | 950 |

| (3R, 5R) | 120 | 340 |

| (3S, 5S) | 950 | >1000 |

Note: This table presents hypothetical data to illustrate the potential differences in biological activity between stereoisomers. The specific targets and experimental values would be based on the intended therapeutic application of the compound.

The synthesis of unnatural fluorine-containing amino acids often involves complex stereoselective methods to obtain the desired enantiopure compounds. nih.gov The introduction of fluorine atoms can significantly influence the physicochemical properties of amino acids, such as acidity and lipophilicity, which in turn can affect their biological activity and metabolic stability. mdpi.com

Applications of 5 Amino 6,6 Difluoro 3 Methylhexanoic Acid in Advanced Organic Synthesis

As Chiral Building Blocks for Complex Molecules

The inherent chirality of 5-Amino-6,6-difluoro-3-methylhexanoic acid makes it an attractive starting material for the enantioselective synthesis of intricate molecular targets. The stereodefined center at the 3-position, coupled with the reactive amino and carboxylic acid functionalities, provides a robust platform for the elaboration of complex structures with high stereochemical control.

Asymmetric Synthesis of Natural Product Scaffolds